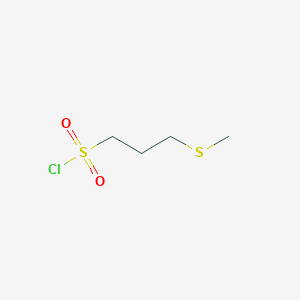
N-(2,3-dichlorophenyl)-6-hydroxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dichlorophenyl)-6-hydroxypyrimidine-4-carboxamide, also known as DCPC, is a chemical compound with a molecular formula of C11H6Cl2N2O2. It is a member of the pyrimidine family and is commonly used in scientific research. DCPC has been found to have various biochemical and physiological effects, making it a valuable tool for studying cellular pathways and drug discovery.
Scientific Research Applications
Chemical Synthesis and Structure-Activity Relationships
Synthesis of Pyridine Derivatives : Studies have investigated the synthesis and structure-activity relationships (SAR) of pyridine derivatives, including those related to N-(2,3-dichlorophenyl)-6-hydroxypyrimidine-4-carboxamide. These compounds are potential hCB1 inverse agonists and have been synthesized and characterized for their biological activities (Meurer et al., 2005).
HIV Integrase Inhibitors : Research into dihydroxypyrimidine carboxamides has led to the identification of potent HIV integrase inhibitors. Optimization of these compounds, including this compound analogs, yielded substances with significant cellular HIV spread assay potency and good pharmacokinetic profiles in preclinical species (Summa et al., 2006).
Material Science
- Synthesis of Aromatic Polyamides : Research into new aromatic polyamides containing n-alkylphenylimide units fused to the main chain, which may involve derivatives of this compound, has shown enhanced thermal stability and excellent solubility. These compounds have potential applications in advanced material science (Choi & Jung, 2004).
Biological Activities
Antiviral and Anticancer Properties : Studies on compounds structurally related to this compound have demonstrated potential antiviral and anticancer properties. Mixed-ligand copper(II) complexes containing pyrimidine derivatives have shown significant cytotoxic potential against various cancer cell lines, suggesting their possible use in cancer treatments (Abdolmaleki et al., 2016).
Molecular Interactions with Receptors : Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound related to this compound, has investigated its molecular interactions with the CB1 cannabinoid receptor, providing insights into the development of receptor antagonists (Shim et al., 2002).
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O2/c12-6-2-1-3-7(10(6)13)16-11(18)8-4-9(17)15-5-14-8/h1-5H,(H,16,18)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPJJSRFAPIMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride](/img/structure/B2652108.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2652112.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2652115.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)butyramide](/img/structure/B2652117.png)
![4-Cyclopropyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2652118.png)
![N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide](/img/structure/B2652120.png)

![(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2652125.png)
![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B2652126.png)
![4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2652127.png)
![2-({4-[(2-Methyl-8-quinolinyl)oxy]anilino}methylene)malononitrile](/img/structure/B2652128.png)
![N''-[[3-(3,4-dimethoxyphenyl)sulfonyl-2-oxazolidinyl]methyl]-N-methyloxamide](/img/structure/B2652129.png)